molecular formula C6H6N2O2 B120555 4-Nitroaniline CAS No. 100-01-6

4-Nitroaniline

Cat. No.: B120555
CAS No.: 100-01-6
M. Wt: 138.12 g/mol
InChI Key: TYMLOMAKGOJONV-UHFFFAOYSA-N
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Description

4-Nitroaniline, also known as 1-amino-4-nitrobenzene, is an organic compound with the chemical formula C₆H₆N₂O₂. It is one of the three isomers of nitroaniline and appears as a yellow solid. This compound is widely used as an intermediate in the production of dyes, antioxidants, pharmaceuticals, gasoline, gum inhibitors, poultry medicines, and corrosion inhibitors .

Mechanism of Action

Target of Action

4-Nitroaniline primarily targets the methemoglobin (MetHb) in the body . Methemoglobin is a form of hemoglobin that contains ferric [Fe3+] iron and has a decreased ability to bind oxygen. It can bind to other molecules such as cyanide .

Mode of Action

The toxic properties of this compound can be attributed to both functional groups. As an aromatic nitro compound, this compound can be reduced, and as an aromatic amine, it can be N-oxidized . This leads to the formation of hydroxylamine and nitroso-derivatives, whose effects are influenced by the substituent in the corresponding para position . Under aerobic conditions in vitro, the cytotoxicity of nitro aromatics correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative . In the case of this compound, the amino group in the para position makes reduction more difficult and thus reduces the contribution of this reaction .

Biochemical Pathways

This compound affects the biochemical pathways related to methemoglobin formation . It causes the formation of MetHb, and among other factors, 4-nitrophenyl hydroxylamine, which is formed by N-oxidation of this compound, is responsible .

Pharmacokinetics

This compound is readily absorbed orally, dermally, and by inhalation . It is eliminated in the form of numerous metabolites essentially via the kidneys . The pharmacokinetic profile of this compound suggests predominant urinary excretion, low tissue distribution, and relatively slow clearance .

Result of Action

This compound can produce acute intoxication, while chronic exposure can lead to hemolysis with a reduction in the hemoglobin level and liver damage . It is positive in a large number of in vitro tests for genotoxic properties . A carcinogenicity study in the mouse confirms its suspected carcinogenic potential .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. It is particularly harmful to all aquatic organisms and can cause long-term damage to the environment if released as a pollutant . The compound is toxic by way of inhalation, ingestion, and absorption, and should be handled with care .

Biochemical Analysis

Biochemical Properties

4-Nitroaniline forms molecular adducts with 4-amino benzoic acid . It reacts with nitrite ion in hydrochloric acid medium to form 4-nitrophenyldiazonium chloride, which couples with naphth-1-ol in alkaline medium to give a purple azo dye .

Cellular Effects

This compound is readily absorbed orally, by inhalation and dermally and is eliminated in the form of numerous metabolites essentially via the kidneys . It is one of the most potent MetHb inducers, and can produce acute intoxication, while chronic exposure can lead to haemolysis with a reduction in the haemoglobin level and liver damage .

Molecular Mechanism

As an aromatic nitro compound this compound can be reduced, as an aromatic amine it can be N-oxidized . Thereby, hydroxylamine- and nitroso-derivatives are formed whose effects are influenced by the substituent in the corresponding para position .

Temporal Effects in Laboratory Settings

The toxic properties of this compound can be attributed to both functional groups . Under aerobic conditions in vitro, the cytotoxicity of nitro aromatics correlates with the 1-electron reduction potential and depends on reduction to the nitro radical anion and further to the nitroso derivative as well as the extent of spontaneous reoxidation under formation of oxygen radicals (redox cycling) .

Dosage Effects in Animal Models

In animal experiments, reproductive toxicity was found at maternally toxic doses only .

Metabolic Pathways

This compound causes the formation of MetHb . Among other factors, 4-nitrophenyl hydroxylamine, which is formed by N-oxidation of this compound, is responsible .

Transport and Distribution

This compound is readily absorbed orally, dermally and by inhalation . Twenty-four hours after application of this compound in acetone at 4 μg/cm2 to isolated human skin in vitro or to the shaved abdominal skin of monkeys in vivo, 34.5% was absorbed in vitro and 100% in vivo taking the evaporated amount into .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitroaniline can be synthesized through several methods. One common laboratory method involves the nitration of acetanilide followed by hydrolysis. The process begins with the nitration of acetanilide using a mixture of concentrated sulfuric acid and nitric acid, producing p-nitroacetanilide. This intermediate is then hydrolyzed using hydrochloric acid to yield this compound .

Industrial Production Methods: Industrially, this compound is produced by the nitration of aniline. Aniline is treated with a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to produce this compound. This method is preferred due to its efficiency and scalability .

Comparison with Similar Compounds

4-Nitroaniline is one of the three isomers of nitroaniline, the others being 2-nitroaniline and 3-nitroaniline.

2-Nitroaniline: This isomer has the nitro group at the ortho position relative to the amino group. It is primarily used in the synthesis of o-phenylenediamine .

3-Nitroaniline: This isomer has the nitro group at the meta position relative to the amino group. It is used in the production of dyes and pigments .

Uniqueness of this compound: this compound is unique due to its para-substitution pattern, which makes it particularly useful in the synthesis of azo dyes and as an intermediate in various industrial processes .

Properties

IUPAC Name

4-nitroaniline
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InChI

InChI=1S/C6H6N2O2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H,7H2
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InChI Key

TYMLOMAKGOJONV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1N)[N+](=O)[O-]
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Molecular Formula

C6H6N2O2
Record name P-NITROANILINE, [SOLID]
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Related CAS

15873-51-5 (mono-hydrochloride), 38013-32-0 (sulfate[2:1]), 66827-74-5 (mercury(2+) salt[2:1])
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DSSTOX Substance ID

DTXSID8020961
Record name 4-Nitrobenzenamine
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Molecular Weight

138.12 g/mol
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Physical Description

P-nitroaniline, [solid] is a yellow solid with a mild odor. Sinks in water. (USCG, 1999), Dry Powder, Bright yellow, crystalline powder with a slight ammonia-like odor; [NIOSH], YELLOW CRYSTALS OR POWDER., Bright yellow, crystalline powder with a slight ammonia-like odor.
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Boiling Point

637 °F at 760 mmHg (NTP, 1992), 332 °C (calculated), 332 °C, 630 °F
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Flash Point

390 °F (NTP, 1992), 199 °C, 329 °F (OPEN CUP) (MOLTEN SOLID), 199 °C (closed cup), 390 °F
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Solubility

less than 0.1 mg/mL at 70 °F (NTP, 1992), Very soluble in methanol; soluble in ethanol, ether, acetone, chloroform, toluene; slightly soluble in benzene, deuterated DMSO, 1 g/45 mL boiling water; 1 g/25 mL alcohol; 1 g/30 mL ether, 0.08 g/100 g water at 18.5 °C., In water, 390 ppm at 20 °C, For more Solubility (Complete) data for 4-NITROANILINE (7 total), please visit the HSDB record page., Solubility in water, g/100ml at 18.5 °C: 0.08, 0.08%
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Density

1.44 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.424 at 20 °C/4 °C, 1.4 g/cm³, 1.42
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Vapor Density

4.77 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.77 (air= 1), Relative vapor density (air = 1): 4.8, 4.77
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Vapor Pressure

0.0015 mmHg at 68 °F ; 0.007 mmHg at 86 °F (NTP, 1992), 0.0000032 [mmHg], 3.2X10-6 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 0.2, 0.00002 mmHg
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Mechanism of Action

... To assess further the role of the 4-substituent in methaemoglobinaemia, the toxicity of a series of 4-substituted aniline derivatives was also studied. Of the anilines studied, 4-nitroaniline caused the most methemoglobin (36.5 +/- 8.0%), while aniline caused the least (0.3 +/- 0.5%). Overall, there was a significant correlation (r2 = 0.83) between the hemotoxicity and the Hammett constant, sigma(p), suggesting that it is the electron-withdrawing properties of the substituent that influence the methemoglobin formation. ..., The relative mutagenic activities of aminoanilines have been attempted to be related to parameters reflecting potential for n-hydroxylation and stability of the arylnitrenium ions. Both chloro and the nitro groups deactivate the amine group to n-hydroxylation and the ring to epoxidation, & no active products from cytochrome p450 would be predicted. The activity of the nitro derivatives is presumed to be due to transformation of the nitro group itself to an active mutagenic species by other enzyme systems. /Aminoanilines/
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Impurities

A CO-PRODUCT OF THE GAMMA-GLUTAMYL TRANSPEPTIDASE REACTION IS GLUTAMYLGLYCYLGLYCINE.
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Color/Form

Pale yellow monoclinic crystals from water, Bright yellow powder, Bright yellow, crystalline powder.

CAS No.

100-01-6
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Melting Point

298 °F (NTP, 1992), 146 °C, Heat of fusion at melting point = 21.2 kJ/mol, 148 °C, 295 °F
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Synthesis routes and methods I

Procedure details

If, in Example 10, the 4,6-dinitro-2-amino-phenol is replaced by 12.3 parts of 2-methoxy aniline and the 4-nitro aniline by 30.9 parts of 4-amino-4'-nitro-diphenylamine-2'-sulphonic acid, one obtains a dyestuff which dyes leathers from different tanning processes in shades which are much more yellow.
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Synthesis routes and methods II

Procedure details

A production strain of Aspergillus sojae (DS 8351) is cultured. Exopeptidase activity is expressed as Leucine aminopeptidase units (Leu-A): 1 Leu-A is the amount of enzyme needed to produce 1 μmol p-nitroaniline per minute at pH 7.2 and 20° C. from L-leucine-p-nitroaniline. The test is performed as follows: Leucine paranitroanilid (SIGMA) is dissolved in water at a concentration of 9 mM. 1 ml of the solution is mixed with 1.5 ml 0.1M phosphate buffer pH 7.2. At t=0, 0.5 ml enzyme is introduced and left for reaction at 20° C. Fifteen minutes later, 1 ml 1N HCl is added to stop the reaction. A blank is run with 1N HCl being introduced at t=0. Optical density is determined for the blank (ODblank) and for the assay (ODassay) at 400 nm. Activity is calculated as follows: A = ( OD blank - OD assay ) 9.8 × 15 × 4 0.5 ⁢   ⁢ Leu-A/ml
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L-leucine-p-nitroaniline
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DS 8351
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Leu-A
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Leu-A
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Synthesis routes and methods III

Procedure details

Primary aromatic amines also have been diazotized in solvents by means of pure nitrogen tetroxide. O. N. Witt, Tagbl. Natf.-Vers. Baden-Baden 1879, 194 (Chem. Zentr. 1880, II, 226) reported obtaining benzenediazonium nitrate by the reaction of anhydrous pure nitrogen tetroxide with aniline in an anhydrous benzene solution; and B. Houston et al., J. Am. Chem. Soc. 47, 3011-3018 (1925), obtained a diazoaminobenzene derivative as well as the corresponding diazonium nitrate by the action of pure, anhydrous nitrogen tetroxide on o-, m-, and p-nitroaniline in an anhydrous benzene solution.
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Synthesis routes and methods IV

Procedure details

After precisely 4 minutes, 150 μl. of starting reagent, consisting of 1.1 mmole/litre Chromozym® TH (Tos-Gly-ProArg-pNA) and 100 mmole/litre calcium acetate, are added thereto and at 405 nm there is determined in a photometer the time until a definite amount of substrate is reacted by newly formed thrombin to give Tos-Gly-Pro-Arg and p-nitroaniline (pNA). The amount of reacted substrate, which is measured, is defined by a threshold extinction value (for example ΔE=0.2).
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calcium acetate
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Synthesis routes and methods V

Procedure details

A mixture of 120 parts of acrylonitrile and 1000 parts of acetone is introduced into the solution of the diazo derivative obtained from 276 parts of p-nitroaniline. Then, 40 parts of cupric chloride crystallised with 2 molecules of water are added and the mixture is stirred vigorously. The evolution of nitrogen is exothermic and the temperature should be kept at 30°-32° C. by means of a cooling bath. When the diazonium chloride has disappeared (6 hours), yellow leaflets melting at 108° C. are filtered off. After recrystallisation from methanol, one obtains 330 parts of 2-chloro-3-(4-nitrophenyl) propionitrile which melts at 112° C. This product is then dehydrohalogenated by means of 200 parts of crystallised sodium acetate in a mixture of 340 parts of water and 800 parts of ethyl alcohol. The mixture is refluxed for 12 hours and 225 parts of 4-nitrocinnamonitrile are isolated in the cold. Melting point: 202° C. The 4-nitro-cinnamonitrile thus obtained is then reduced by the Bechamp method in 2000 parts of water and 800 parts of ethyl alcohol. The 4-aminocinnamonitrile is obtained which melts at 109°-110° C. Yield: 76%.
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diazo
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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Nitroaniline
Reactant of Route 2
4-Nitroaniline
Reactant of Route 3
4-Nitroaniline
Reactant of Route 4
4-Nitroaniline
Reactant of Route 5
4-Nitroaniline
Reactant of Route 6
4-Nitroaniline

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